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Compound of Interest

Compound Name:
2,4-Dichloro-6-(methylthio)-5-

nitropyrimidine

Cat. No.: B1408174 Get Quote

An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine: Properties,

Synthesis, and Applications in Drug Discovery

Executive Summary
4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a polysubstituted heterocyclic compound of

significant interest to the pharmaceutical and agrochemical industries. Its value lies in its highly

functionalized pyrimidine core, which features three distinct and selectively addressable

reactive sites. The presence of two labile chlorine atoms at the C4 and C6 positions, activated

by a potent electron-withdrawing nitro group at C5, makes it an exceptional substrate for

sequential nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the methylthio

group at the C2 position can be readily transformed into a sulfone, creating an additional site

for nucleophilic displacement. This guide provides an in-depth analysis of the compound's

properties, presents validated protocols for its synthesis and derivatization, and explores its

strategic application as a versatile building block in the synthesis of complex molecular

scaffolds, particularly tetrasubstituted purines and kinase inhibitors.

Introduction to a Versatile Heterocyclic Building
Block
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of

nucleobases such as cytosine, thymine, and uracil, as well as a multitude of approved
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therapeutic agents. The strategic functionalization of this ring system allows for the precise

tuning of molecular properties to achieve desired biological activities. 4,6-dichloro-2-

(methylthio)-5-nitropyrimidine (CAS No. 1979-96-0) has emerged as a preeminent starting

material for this purpose. Its chemical architecture is primed for controlled, stepwise

elaboration, enabling the construction of complex, multi-substituted heterocyclic libraries. The

electron-deficient nature of the ring system not only facilitates sequential substitutions but also

sets the stage for subsequent reduction of the nitro group and cyclization, providing access to

fused ring systems like purines, which are of immense interest as potential inhibitors of

biological processes.[1]

Physicochemical and Spectroscopic Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its

physical and chemical properties. These characteristics dictate its handling, storage, and

reaction conditions.

Property Value Reference(s)

CAS Number 1979-96-0 [2][3]

Molecular Formula C₅H₃Cl₂N₃O₂S [2]

Molecular Weight 240.07 g/mol [2]

Appearance
Yellow to orange crystalline

solid
[4]

Storage Conditions
Inert atmosphere, 2-8°C or

-20°C under nitrogen
[2][4]

Purity (Typical) ≥95.0% (HPLC) [5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are critical for

confirming the identity and purity of the compound. While specific spectral data is dependent

on the supplier and batch, representative data is widely available through commercial vendor

documentation.[4][6]

Synthesis of the Core Scaffold
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The most common and scalable synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine

begins with the readily available starting material, diethyl malonate. The process involves a

four-step reaction sequence, as detailed in the patent literature.[7]

Synthesis Workflow

Diethyl Malonate

Diethyl 2-nitromalonate

 Nitration
(HNO₃)

4,6-dihydroxy-2-mercapto-
5-nitropyrimidine

 Cyclization
(Thiourea, NaOR)

4,6-dihydroxy-2-(methylthio)-
5-nitropyrimidine

 S-Methylation
(Dimethyl Sulfate)

4,6-dichloro-2-(methylthio)-
5-nitropyrimidine

 Chlorination
(POCl₃)
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Caption: Four-step synthesis of the target compound from diethyl malonate.
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Experimental Protocol: Synthesis from Diethyl Malonate
This protocol is adapted from a documented synthetic method.[7]

Nitration: Diethyl malonate is carefully treated with concentrated or fuming nitric acid to yield

diethyl 2-nitromalonate. The reaction is exothermic and requires strict temperature control.

Cyclization: The resulting diethyl 2-nitromalonate is added dropwise to a solution of thiourea

and a sodium alkoxide (e.g., sodium ethoxide) in ethanol. The mixture is heated to form the

pyrimidine ring. After the reaction, the solution is diluted with water and acidified to a pH of 5-

6 with hydrochloric acid to precipitate the product, 4,6-dihydroxy-2-mercapto-5-

nitropyrimidine.[7]

S-Methylation: The 2-mercaptopyrimidine derivative is dissolved in an aqueous solution of

sodium hydroxide. Dimethyl sulfate is then added dropwise at a controlled temperature (20-

30°C). The reaction introduces the methylthio group. Acidification of the mixture precipitates

the product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[7]

Chlorination: The dihydroxy intermediate from the previous step is refluxed in excess

phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. A

catalytic amount of N,N-dimethylaniline is often added. After the reaction is complete, the

excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice

water. The final product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, is then extracted,

dried, and purified.[7]

Causality: The choice of POCl₃ is critical for converting the hydroxyl groups (in their tautomeric

keto form) into chlorides, which are excellent leaving groups for the subsequent SNAr reactions

that define the compound's utility.

Reactivity and Synthetic Utility: A Chemist's Guide
The synthetic power of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine lies in the predictable and

regioselective manner in which its functional groups react. The electron-withdrawing nitro group

and the ring nitrogens strongly activate the C4 and C6 positions towards nucleophilic attack.
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C2 Modification

4,6-dichloro-2-(methylthio)-
5-nitropyrimidine

Step 1: C4 Substitution
(e.g., R¹R²NH)

 Regioselective SNAr
(more reactive site)

Step 2: C6 Substitution
(e.g., R³NH₂)

Oxidation (mCPBA)

Step 3: C2 Modification

Step 4: Nitro Reduction & Cyclization

Tetrasubstituted Purine

Substitution (e.g., Piperidine)
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Caption: General reaction pathway for synthesizing tetrasubstituted purines.
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Protocol 1: Sequential Diamination at C4 and C6
This protocol demonstrates the regioselective displacement of the two chlorine atoms and is

based on a reported synthesis of purine precursors.

C4 Substitution: Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1 equiv.) in a suitable

solvent like tetrahydrofuran (THF). Add a non-nucleophilic base such as

diisopropylethylamine (Hunig's base).

Slowly add the first amine (e.g., a secondary amine, 1 equiv.) at room temperature. The

reaction is typically rapid and can be monitored by TLC.

C6 Substitution: Without isolating the intermediate, add the second, typically less hindered

amine (e.g., a primary amine, 3 equiv.) to the same reaction mixture.

Allow the reaction to proceed for several hours at room temperature.

Upon completion, perform an aqueous workup, extract the product with an organic solvent

(e.g., ethyl acetate), dry over MgSO₄, and concentrate in vacuo to obtain the 4,6-diamino-2-

(methylthio)-5-nitropyrimidine derivative.

Causality: The C4 position is generally more electrophilic and sterically accessible, leading to

its preferential reaction with the first nucleophile. Using a less hindered primary amine in

excess for the second step ensures complete substitution at the more sterically demanding C6

position.

Protocol 2: Modification at the C2 Position
To enable substitution at the C2 position, the methylthio group must first be converted into a

better leaving group.

Oxidation: Dissolve the diamino-pyrimidine from the previous step (1 equiv.) in anhydrous

dichloromethane. Add meta-chloroperbenzoic acid (mCPBA, ~2.2 equiv.) in one portion. The

reaction is stirred at room temperature for several hours.

Self-Validation: The oxidation transforms the methylthio group (-SMe) into a methylsulfonyl

group (-SO₂Me). The sulfonyl group is a powerful electron-withdrawing group and an

excellent leaving group, making the C2 position susceptible to nucleophilic attack.
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Substitution: Quench the reaction by adding the desired nucleophile (e.g., piperidine,

excess) directly to the mixture. Stir for an additional 2 hours.

Remove the solvent in vacuo and purify the resulting 2,4,6-trisubstituted-5-nitropyrimidine.

Protocol 3: Nitro Group Reduction and Cyclization
The final steps to form a purine ring involve reducing the nitro group to an amine, followed by

cyclization.

Reduction: Dissolve the trisubstituted nitropyrimidine in a DMF/MeOH mixture. Add

chromium(II) chloride (CrCl₂, ~10 equiv.) and stir at room temperature for several hours until

the nitro group is fully reduced to an amine.

Cyclization: To the resulting diamine, add an orthoester (e.g., trimethyl orthoacetate) and a

catalytic amount of a strong acid (e.g., methanesulfonic acid).

Heat the reaction mixture (e.g., 100°C) for 24 hours. This promotes the condensation and

cyclization to form the imidazole ring of the purine system.

After cooling, perform an aqueous workup, extract the final tetrasubstituted purine product,

and purify by recrystallization or chromatography.

Applications in Drug Discovery
The true value of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is realized in its application as a

scaffold for creating molecules with therapeutic potential.

Kinase Inhibitor Libraries: Protein kinases are a critical class of drug targets, particularly in

oncology.[8][9] Many kinase inhibitors are ATP-competitive, binding to the adenine region of

the ATP-binding pocket. The purine scaffold, readily synthesized from this starting material,

is an excellent mimic of adenine. The ability to introduce three distinct points of diversity (at

positions corresponding to C2, C6, and N9 of the purine ring) allows for the generation of

vast chemical libraries to screen for potent and selective kinase inhibitors.[10][11][12]

Synthesis of Novel Purines: The solution-phase methodology described allows for the

synthesis of novel tetrasubstituted purines that may not be accessible through other
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methods, such as solid-phase synthesis.[1] This opens avenues for exploring new chemical

space in drug discovery programs.

Pharmaceutical Intermediates: The broader class of substituted dichloropyrimidines are key

intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For

example, the related analog 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a known

intermediate in the manufacturing of the antiplatelet drug Ticagrelor, underscoring the

industrial relevance of this chemical family.[5][13]

Safety and Handling
4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a hazardous substance and must be handled

with appropriate precautions in a controlled laboratory environment.

Hazard Information Details Reference(s)

Pictograms GHS07 (Exclamation Mark) [3]

Signal Word Warning [3]

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[3]

Precautionary Statements

P261: Avoid breathing dust.

P280: Wear protective

gloves/eye protection/face

protection. P301+P312: IF

SWALLOWED: Call a POISON

CENTER or doctor if you feel

unwell. P305+P351+P338: IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[3][14]
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Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with

skin, eyes, and clothing.[3][15]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a

face shield, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[3]

Conclusion
4,6-dichloro-2-(methylthio)-5-nitropyrimidine is far more than a simple chemical intermediate; it

is a strategically designed building block that offers a blueprint for molecular complexity. Its

predictable, regioselective reactivity allows researchers to perform sequential SNAr reactions

and further modifications with a high degree of control. This has established the compound as

an invaluable tool in medicinal chemistry, enabling the efficient synthesis of diverse libraries of

polysubstituted pyrimidines and purines. For scientists and professionals in drug development,

mastering the chemistry of this scaffold provides a reliable and powerful pathway to novel

therapeutic candidates, particularly in the competitive field of kinase inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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